9(Z),12(Z),15(Z)-Heneicosatrienoic acid
Description
Definition and Chemical Nomenclature of cis,cis,cis-9,12,15-Heneicosatrienoic Acid
This fatty acid is defined by its specific chemical structure: a 21-carbon chain with three cis-configured double bonds.
The systematic name for cis,cis,cis-9,12,15-Heneicosatrienoic acid under the International Union of Pure and Applied Chemistry (IUPAC) nomenclature is (9Z,12Z,15Z)-henicosa-9,12,15-trienoic acid . This name precisely describes the molecule's structure:
Heneicosa- : Indicates a chain of 21 carbon atoms. wikipedia.org
-trienoic acid : Denotes a carboxylic acid with three double bonds in its carbon chain.
-9,12,15- : Specifies the starting positions of the three double bonds, counting from the carboxyl group (carbon #1).
(9Z,12Z,15Z)- : Describes the stereochemistry of each double bond. The 'Z' designation (from the German zusammen, meaning "together") is equivalent to the cis configuration, where the higher-priority substituents are on the same side of the double bond. researchgate.net This results in a characteristic bend in the fatty acid chain at each double bond.
Structural Representation: The molecule consists of a 21-carbon backbone with a carboxyl group (-COOH) at one end (C1) and a methyl group (-CH3) at the other (C21). The three cis double bonds are located between carbons 9 and 10, 12 and 13, and 15 and 16.
Below is a data table summarizing the key chemical properties of this compound.
| Property | Value |
| Chemical Formula | C₂₁H₃₆O₂ |
| IUPAC Name | (9Z,12Z,15Z)-henicosa-9,12,15-trienoic acid |
| Molecular Weight | 320.51 g/mol |
| Carbon Chain Length | 21 |
| Number of Double Bonds | 3 |
| Double Bond Configuration | All-cis (Z) |
Fatty acids are also classified based on the location of the final double bond relative to the methyl end of the chain.
Omega Classification : The omega (ω) or n-system of nomenclature counts carbons from the methyl end (the omega carbon) of the fatty acid. In a 21-carbon chain, the last double bond starts at carbon 15 (from the carboxyl end). The distance from the methyl end (C21) is calculated as 21 - 15 = 6. Therefore, cis,cis,cis-9,12,15-Heneicosatrienoic acid is classified as an omega-6 (ω-6 or n-6) fatty acid . Omega-3 and omega-6 fatty acids are two major families of PUFAs that are essential for human health and are precursors to different classes of signaling molecules. researchgate.netbiologists.com
Positional Isomerism : The biological functions of fatty acids are highly dependent on their specific structure, including the precise location and geometry of their double bonds. nih.govrsc.org Positional isomers are compounds that have the same molecular formula but differ in the position of their functional groups. In odd-chain PUFAs, shifting the double bonds along the 21-carbon chain would create a series of positional isomers of heneicosatrienoic acid. For example, a hypothetical 11,14,17-heneicosatrienoic acid would be an omega-4 fatty acid, and its biological properties would be expected to differ significantly from the omega-6 isomer. This structural variation is a key factor in the diverse roles that different fatty acids play in biological systems. nih.gov
Contextualization within the Diverse Landscape of Biologically Active Fatty Acids
The world of lipids is vast, with fatty acids exhibiting a wide range of biological activities. They can be classified by chain length (short, medium, long) and degree of saturation. nih.gov Polyunsaturated fatty acids (PUFAs) are particularly important as they are not only components of cell membranes but also serve as precursors to potent signaling molecules called eicosanoids and other lipid mediators, which regulate processes like inflammation and immunity. nih.govresearchgate.netmdpi.com
Well-known PUFAs like the omega-3s eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), and the omega-6 arachidonic acid (AA), are all even-chain fatty acids (20 or 22 carbons). nih.govuea.ac.uk Odd-chain fatty acids, such as the 21-carbon heneicosatrienoic acid, are found in nature but are generally less abundant than their even-chain counterparts. wikipedia.org They are found in sources like ruminant milk and fat and some plants. wikipedia.org The metabolism of odd-chain fatty acids differs slightly from that of even-chain fatty acids, notably yielding a molecule of propionyl-CoA in the final step of beta-oxidation, which can then enter different metabolic pathways. narayanamedicalcollege.com
Significance of Investigating Less Common Polyunsaturated Fatty Acids in Research
While much research has focused on the major dietary PUFAs, there is growing scientific interest in the roles of less common fatty acids. nih.govtandfonline.com The investigation of molecules like cis,cis,cis-9,12,15-Heneicosatrienoic acid is significant for several reasons:
Expanding Knowledge of Lipid Metabolism : Studying uncommon fatty acids helps to build a more complete picture of the enzymes and pathways involved in lipid processing, including how the body handles substrates of varying chain lengths and double bond configurations.
Discovery of Novel Bioactive Molecules : Less common fatty acids or their metabolites could have unique biological activities or signaling functions that have not yet been characterized. Research into these molecules could uncover new roles in health and disease. nih.gov
Potential as Biomarkers : The presence or altered levels of specific uncommon fatty acids in tissues or blood could serve as biomarkers for particular dietary intakes or metabolic states.
Understanding Dietary Diversity : As dietary sources of fatty acids are diverse, understanding the full spectrum of these molecules, including odd-chain PUFAs, is important for nutrition science.
Structure
2D Structure
Properties
Molecular Formula |
C21H36O2 |
|---|---|
Molecular Weight |
320.5 g/mol |
IUPAC Name |
(9Z,12Z,15Z)-henicosa-9,12,15-trienoic acid |
InChI |
InChI=1S/C21H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23/h6-7,9-10,12-13H,2-5,8,11,14-20H2,1H3,(H,22,23)/b7-6-,10-9-,13-12- |
InChI Key |
WHLKAPQFQWYTAL-QNEBEIHSSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)O |
Canonical SMILES |
CCCCCC=CCC=CCC=CCCCCCCCC(=O)O |
Origin of Product |
United States |
Occurrence and Distribution of Cis,cis,cis 9,12,15 Heneicosatrienoic Acid
Identification in Biological Systems and Natural Sources
cis,cis,cis-9,12,15-Heneicosatrienoic acid, a polyunsaturated fatty acid with a 21-carbon chain and three cis double bonds, is a relatively rare compound in nature. Its documented presence is primarily limited to specific marine organisms, with its identification in other biological reservoirs remaining largely uncharacterized in scientific literature.
Marine Organisms (e.g., Ratfish Liver Oil)
The most definitive identification of cis,cis,cis-9,12,15-heneicosatrienoic acid has been in the liver oil of the ratfish (Chimaera monstrosa). A detailed biochemical analysis of ratfish liver oil revealed the presence of this specific fatty acid. This identification was part of a broader characterization of the fatty acid profile of the oil, which is known for its complex lipid composition. The presence of this uncommon fatty acid highlights the unique biochemical pathways that may be active in certain deep-sea species.
Concentration and Relative Abundance in Lipid Profiles
Below is an interactive data table detailing the concentration and relative abundance of cis,cis,cis-9,12,15-Heneicosatrienoic Acid in Ratfish Liver Oil.
| Compound Name | Concentration (mg/g of oil) | Relative Abundance (% of total fatty acids) |
| cis,cis,cis-9,12,15-Heneicosatrienoic acid | 5.190 | 0.80 |
Factors Influencing Natural Occurrence (e.g., Diet, Environment)
The specific factors that influence the natural occurrence and concentration of cis,cis,cis-9,12,15-heneicosatrienoic acid have not been extensively studied. However, it is generally understood that the lipid composition of marine organisms like the ratfish can be affected by a variety of factors. These can include the fishing period, geographical location, and the types and availability of food in their diet. lipid.co.uk For instance, variations in the diet of the ratfish, which inhabits deep waters, could lead to differences in the fatty acid profile of its liver oil. Environmental conditions such as water temperature and depth may also play a role in the metabolic processes that produce this unique fatty acid. However, direct research linking these specific factors to the abundance of cis,cis,cis-9,12,15-heneicosatrienoic acid is not currently available.
Biosynthesis and Enzymatic Transformations of Cis,cis,cis 9,12,15 Heneicosatrienoic Acid
Hypothesized De Novo Biosynthetic Pathways
The primary proposed mechanism for the de novo synthesis of cis,cis,cis-9,12,15-heneicosatrienoic acid in organisms that produce it involves the modification of existing fatty acid precursors through a series of elongation and desaturation steps.
The biosynthesis is thought to begin with a pre-existing polyunsaturated fatty acid. The most likely precursor is α-linolenic acid (ALA; C18:3n-3), an essential omega-3 fatty acid. caymanchem.comnist.gov This process involves the addition of two-carbon units to the carboxyl end of the fatty acid chain. While the direct elongation of C18:3 to a C21:3 fatty acid is not the most common pathway, it is a plausible route. In this scenario, ALA would undergo a single elongation cycle to produce a C20:3 intermediate, followed by further modifications.
Alternatively, a C19:3 fatty acid could serve as a more direct precursor, requiring only a single two-carbon elongation step to yield the C21:3 final product. Odd-chain fatty acids like C15:0 and C17:0 are known to be formed in ruminant animals from propionate (B1217596) and valerate (B167501) precursors during fermentation processes. mdpi.com
The conversion of ALA to longer-chain PUFAs like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) is a well-documented but often limited process in humans. nih.govnih.govresearchgate.net The synthesis of an odd-chain PUFA like heneicosatrienoic acid represents a less common, but mechanistically similar, pathway.
The elongation of fatty acid chains is catalyzed by a family of enzymes known as Elongases of Very Long-chain fatty acids (ELOVLs). nih.gov These enzymes are located in the endoplasmic reticulum and are responsible for the first, rate-limiting step in the fatty acid elongation cycle. nih.govfrontiersin.org There are seven identified ELOVL enzymes in mammals (ELOVL1-7), each exhibiting different specificities for the chain length and degree of saturation of their fatty acid substrates. frontiersin.orgbiorxiv.org
ELOVL2, ELOVL4, and ELOVL5 primarily catalyze the elongation of polyunsaturated fatty acids. frontiersin.org
ELOVL3 is involved in synthesizing C20-C24 saturated and monounsaturated fatty acids. nih.gov
ELOVL7 shows a preference for C18-CoA substrates but can accept fatty acyl-CoAs up to C20 in length. biorxiv.org
For the synthesis of cis,cis,cis-9,12,15-heneicosatrienoic acid from an ALA (C18:3) precursor, an ELOVL enzyme, likely ELOVL5 or ELOVL2, would catalyze the initial condensation reaction, adding a two-carbon unit from malonyl-CoA.
Table 1: Key ELOVL Enzymes and Their Substrate Preferences
| ELOVL Enzyme | Primary Substrates | Potential Role in C21:3 Synthesis |
|---|---|---|
| ELOVL2 | C18-C22 PUFAs | Elongation of C18:3 or C20:3 intermediates |
| ELOVL4 | Long-chain PUFAs and SFAs (up to C38) | Possible, but typically associated with very-long-chain fatty acids nih.gov |
| ELOVL5 | C18-C20 PUFAs | Elongation of C18:3 precursor |
| ELOVL7 | C18-C20 Saturated and Monounsaturated Fatty Acids | Less likely due to preference for more saturated fatty acids biorxiv.org |
Fatty acid desaturases are enzymes that introduce double bonds at specific positions in the fatty acid chain. nih.gov The Δ6-desaturase (FADS2) is a critical enzyme in the biosynthesis of long-chain PUFAs, as it introduces a double bond at the sixth carbon from the carboxyl end. nih.gov This enzyme acts on both linoleic acid (n-6) and α-linolenic acid (n-3). nih.govnih.gov
In the context of cis,cis,cis-9,12,15-heneicosatrienoic acid synthesis, if starting from a precursor like stearidonic acid (18:4n-3), which is the product of Δ6-desaturation of ALA, subsequent elongation steps could lead to the C21 product. The activity of these desaturases can be influenced by various factors, including diet and cell maturation. researchgate.net For example, high levels of PUFAs like EPA in the diet can inhibit both Δ6 and Δ5 desaturase activities. researchgate.net Aberrant expression of desaturases like FADS2 has been linked to increased aggressiveness in certain cancers. thno.org
Enzymatic Reactions in Microorganisms
Microorganisms possess a diverse array of enzymes capable of transforming fatty acids through various reactions, including hydration, hydroxylation, and biohydrogenation.
Fatty acid hydratases are enzymes produced by various bacteria that catalyze the addition of a water molecule across a double bond in an unsaturated fatty acid, resulting in a hydroxy fatty acid. mdpi.comresearchgate.net This process is typically highly regio- and stereoselective. mdpi.comresearchgate.net
Many probiotic bacteria, including species of Lactobacillus, have been shown to hydrate (B1144303) common C18 unsaturated fatty acids like oleic, linoleic, and linolenic acid, almost exclusively forming 10-hydroxy derivatives. mdpi.com For instance, Lactobacillus rhamnosus converts linolenic acid into (S)-(12Z,15Z)-10-hydroxy-octadecadienoic acid. mdpi.com Oleate hydratases from bacteria like Staphylococcus aureus specifically act on cis-9 double bonds. nih.gov While direct action on C21:3 has not been documented, it is plausible that microbial hydratases could convert cis,cis,cis-9,12,15-heneicosatrienoic acid into a hydroxylated derivative, likely by targeting the cis-9 double bond.
Hydroxylation, another key transformation, is often catalyzed by cytochrome P450 monooxygenases. These enzymes can introduce hydroxyl groups at various positions along the fatty acid chain, including the terminal (ω) carbon. mdpi.com
Table 2: Examples of Microbial Fatty Acid Transformations
| Microorganism | Enzyme Type | Substrate | Product |
|---|---|---|---|
| Lactobacillus rhamnosus | Hydratase | Linolenic Acid (C18:3) | (S)-(12Z,15Z)-10-hydroxy-octadecadienoic acid mdpi.com |
| Staphylococcus aureus | Oleate Hydratase (OhyA) | Unsaturated fatty acids with cis-9 double bonds | 10-hydroxy fatty acids nih.govfrontiersin.org |
| Clostridium bifermentans | Isomerase/Reductase | Eicosapentaenoic Acid (EPA; C20:5) | cis-5,cis-8,trans-13,cis-17-eicosatetraenoic acid nih.gov |
| Butyrivibrio fibrisolvens | Isomerase/Reductase | Linoleic Acid (C18:2) | Octadecenoic acid nih.gov |
In anaerobic environments, such as the rumen of ruminant animals, bacteria extensively modify dietary unsaturated fatty acids through biohydrogenation. nih.govtandfonline.com This process involves the isomerization of cis double bonds to trans and the subsequent saturation (hydrogenation) of these bonds. tandfonline.com
Rumen bacteria like Butyrivibrio fibrisolvens can hydrogenate linoleic acid to various octadecenoic acid isomers. nih.gov The complete hydrogenation of PUFAs often involves multiple microbial species working in concert. nih.gov More complex transformations have also been observed; for example, the anaerobic bacterium Clostridium bifermentans can convert C20 PUFAs like arachidonic acid and EPA into novel non-methylene-interrupted fatty acids by converting two cis double bonds at the ω6 and ω9 positions into a single trans double bond at the ω7 position. nih.gov
Given these pathways, it is conceivable that under anaerobic conditions, cis,cis,cis-9,12,15-heneicosatrienoic acid could be subjected to similar biohydrogenation reactions. This could result in various isomers of heneicosadienoic and heneicosamonoenoic acid, or even complete saturation to heneicosanoic acid (C21:0). These transformations are a key part of the metabolism of odd- and branched-chain fatty acids in the rumen, which can ultimately be incorporated into milk fat. doi.org
Metabolic Fate and Biotransformation of Cis,cis,cis 9,12,15 Heneicosatrienoic Acid
The metabolic pathways for cis,cis,cis-9,12,15-Heneicosatrienoic acid are dictated by its structure as a polyunsaturated, odd-chain fatty acid. Once absorbed, it is activated to its coenzyme A (CoA) derivative, heneicosatrienoyl-CoA, which can then enter several metabolic routes. These include incorporation into complex lipids for storage or structural purposes, or catabolism via beta-oxidation, which for odd-chain fatty acids yields acetyl-CoA and a final three-carbon unit, propionyl-CoA. ourbiochemistry.comnih.govaklectures.com
Incorporation into Complex Lipids
The integration of fatty acids into complex lipids is a selective process, influenced by the specific fatty acid, the lipid class, and the tissue type.
Research on structurally similar PUFAs indicates a significant and selective incorporation into phospholipids (B1166683), which are essential components of cellular membranes. Studies on geometric isomers of linolenic acid (C18:3) in rats have shown a marked preference for incorporation into cardiolipins, a unique diphosphatidylglycerol lipid found almost exclusively in the inner mitochondrial membrane where it plays a critical role in mitochondrial energy metabolism. nih.govwikipedia.org
In these studies, a C18:3 isomer accumulated in cardiolipins at levels 5 to 11 times higher than in other phospholipids like phosphatidylcholine and phosphatidylethanolamine. nih.gov This preferential acylation suggests that the enzymatic systems responsible for cardiolipin (B10847521) remodeling have a high affinity for certain PUFA structures. The incorporation of other PUFAs, such as docosahexaenoic acid (DHA), into cardiolipin has also been observed, often at the expense of linoleic acid. nih.govnih.govmdpi.com Given its polyunsaturated nature, it is probable that cis,cis,cis-9,12,15-Heneicosatrienoic acid is also selectively integrated into cardiolipins, where it would influence the structure and function of the inner mitochondrial membrane.
Table 1: Differential Incorporation of a C18:3 PUFA Isomer into Rat Tissue Lipids
This table illustrates the selective incorporation of a C18:3 isomer into different lipid classes, based on data from analogous fatty acids. nih.gov It serves as a model for the likely behavior of cis,cis,cis-9,12,15-Heneicosatrienoic acid.
| Tissue | Lipid Class | Relative Incorporation Level |
| Liver | Cardiolipin | Very High (11x other phospholipids) |
| Heart | Cardiolipin | High (5-7x other phospholipids) |
| Kidney | Cardiolipin | High (5-7x other phospholipids) |
| Liver | Other Phospholipids | Moderate |
| Heart | Other Phospholipids | Moderate |
| Kidney | Other Phospholipids | Moderate |
| Adipose | Triacylglycerols | Non-selective |
Esterification into Triacylglycerols and Other Lipid Classes
In contrast to the high selectivity observed with phospholipids, the esterification of PUFAs into triacylglycerols (TAGs) for energy storage appears to be a far less discriminating process. Studies have shown that various C18:3 isomers are incorporated into adipose tissue triacylglycerols without any discernible preference. nih.gov This suggests that the enzymes responsible for TAG synthesis, such as acyl-CoA:diacylglycerol acyltransferase (DGAT), exhibit broad substrate specificity. Therefore, cis,cis,cis-9,12,15-Heneicosatrienoic acid would likely be readily esterified into TAGs and stored in lipid droplets within various tissues, serving as a reservoir for future energy needs.
Oxidative Metabolism and Derivative Formation
The presence of three double bonds in a 1,4-pentadiene (B1346968) arrangement makes cis,cis,cis-9,12,15-Heneicosatrienoic acid a prime substrate for oxidative metabolism, which can occur through both enzymatic and non-enzymatic pathways.
Enzymatic oxidation of PUFAs is a critical process that generates a vast array of bioactive lipid mediators involved in signaling pathways, particularly those governing inflammation. The primary enzymes involved are lipoxygenases (LOX) and cyclooxygenases (COX). mdpi.com
Lipoxygenases (LOX): These non-heme iron-containing dioxygenases catalyze the insertion of molecular oxygen into PUFAs that contain a (1Z, 4Z)-pentadiene system, a structural feature present in heneicosatrienoic acid. mdpi.com This reaction leads to the formation of fatty acid hydroperoxides. The specific LOX isozyme (e.g., 5-LOX, 12-LOX, 15-LOX) determines the position of oxygenation.
Cyclooxygenases (COX): Also known as prostaglandin-endoperoxide synthases, COX-1 and COX-2 convert PUFAs into prostaglandin (B15479496) endoperoxides, the precursors to prostaglandins, thromboxanes, and prostacyclins. wikipedia.org While COX-1 has a preference for arachidonic acid, COX-2 exhibits a broader substrate specificity and can efficiently metabolize other PUFAs, including omega-3 fatty acids. nih.govnih.gov It is plausible that COX-2 could also oxygenate cis,cis,cis-9,12,15-Heneicosatrienoic acid, potentially leading to the formation of novel C21 prostanoids.
The initial products of LOX and COX activity, hydroperoxy fatty acids, are unstable and are rapidly converted into more stable derivatives, including hydroxy and oxo fatty acids.
Hydroxy Fatty Acids: Hydroperoxides are typically reduced to their corresponding hydroxy derivatives (hydroxy fatty acids) by peroxidases, such as glutathione (B108866) peroxidases. For example, 15-hydroperoxyeicosatetraenoic acid (15-HpETE) is reduced to 15-hydroxyeicosatetraenoic acid (15-HETE). mdpi.com
Oxo Fatty Acids: Hydroxy fatty acids can be further oxidized to form oxo fatty acids (also known as keto fatty acids). This conversion is catalyzed by specific NAD⁺-dependent dehydrogenases. nih.gov For instance, 15-HETE can be metabolized by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) to form 15-oxo-eicosatetraenoic acid (15-oxo-ETE). researchgate.net Additionally, oxo fatty acids can be formed non-enzymatically through the dehydration of hydroperoxy fatty acids. nih.gov
Table 2: General Pathways of Oxidative Derivative Formation from PUFAs
| Precursor | Enzymatic Pathway | Intermediate Product | Final Product(s) |
| PUFA | Lipoxygenase (LOX) | Hydroperoxy Fatty Acid | Hydroxy Fatty Acid |
| PUFA | Cyclooxygenase (COX) | Prostaglandin G2 (PGG2) | Prostaglandins, Thromboxanes |
| Hydroxy Fatty Acid | Dehydrogenase | - | Oxo Fatty Acid |
Non-Enzymatic Lipid Peroxidation and Stability Considerations
Beyond controlled enzymatic reactions, the multiple double bonds in cis,cis,cis-9,12,15-Heneicosatrienoic acid render it highly susceptible to non-enzymatic lipid peroxidation, a free-radical-mediated chain reaction. nih.gov This process is a key mechanism of oxidative damage in biological systems.
The peroxidation cascade involves three main stages:
Initiation: A reactive oxygen species (ROS), such as a hydroxyl radical (•OH), abstracts a hydrogen atom from one of the methylene (B1212753) groups positioned between the double bonds, creating a lipid radical. nih.gov
Propagation: The lipid radical rapidly reacts with molecular oxygen to form a lipid peroxyl radical. This radical can then abstract a hydrogen atom from a neighboring PUFA, creating a lipid hydroperoxide and a new lipid radical, thus propagating the chain reaction. nih.gov
Termination: The chain reaction is terminated when two radicals react with each other to form a non-radical species.
This uncontrolled oxidation compromises the stability of the fatty acid and, if it occurs within a cell membrane, can lead to loss of membrane integrity and function. The lipid hydroperoxides generated are unstable and can decompose to form a variety of secondary products, including reactive aldehydes and ketones. twinwoodcattle.com
Chain Elongation and Desaturation Cascade Products
The metabolism of polyunsaturated fatty acids (PUFAs) typically involves a sequence of reactions catalyzed by elongase and desaturase enzymes to produce longer and more unsaturated fatty acids.
It is hypothesized that cis,cis,cis-9,12,15-heneicosatrienoic acid can be elongated by the addition of two-carbon units. This process is carried out by a family of enzymes known as elongases. The resulting fatty acids would have a longer carbon chain while retaining the original double bond positions relative to the methyl end. For instance, a two-carbon elongation would result in a 23-carbon polyunsaturated fatty acid. The elongation systems for fatty acids are known to act on a variety of carbon chain lengths. nih.gov
Table 1: Hypothetical Chain Elongation Products of cis,cis,cis-9,12,15-Heneicosatrienoic Acid
| Starting Compound | Enzyme | Putative Product | Carbon Number |
| cis,cis,cis-9,12,15-Heneicosatrienoic Acid | Elongase | cis,cis,cis-11,14,17-Tricosatrienoic Acid | 23 |
Following elongation, or acting on the original C21 acid, desaturase enzymes can introduce additional double bonds. The key enzymes in PUFA metabolism are Δ5- and Δ6-desaturases, which create double bonds at the fifth and sixth carbon atoms from the carboxyl end, respectively. The activity of these enzymes could lead to the formation of more highly unsaturated odd-chain fatty acids. For example, a Δ6-desaturase acting on cis,cis,cis-9,12,15-heneicosatrienoic acid would introduce a new double bond at the 6th position, resulting in a heneicosatetraenoic acid.
Table 2: Hypothetical Desaturation Products of cis,cis,cis-9,12,15-Heneicosatrienoic Acid
| Starting Compound | Enzyme | Putative Product |
| cis,cis,cis-9,12,15-Heneicosatrienoic Acid | Δ6-Desaturase | cis,cis,cis,cis-6,9,12,15-Heneicosatetraenoic Acid |
| cis,cis,cis-11,14,17-Tricosatrienoic Acid | Δ5-Desaturase | cis,cis,cis,cis-5,11,14,17-Tricosatetraenoic Acid |
Analytical Methodologies for Characterization and Quantification
Extraction and Sample Preparation Techniques
The initial and critical step in the analysis of cis,cis,cis-9,12,15-heneicosatrienoic acid is its extraction from the biological or environmental matrix. The choice of extraction method is paramount to ensure high recovery and minimize degradation of this polyunsaturated fatty acid.
Solvent-based extraction remains a cornerstone for isolating lipids, including long-chain polyunsaturated fatty acids like cis,cis,cis-9,12,15-heneicosatrienoic acid. The selection of solvents and extraction techniques is tailored to the sample type and the specific research question.
Soxhlet Extraction : This classic and widely recognized method is particularly effective for solid samples. umass.edugerli.com It involves the continuous washing of the sample with a solvent, ensuring a thorough extraction. umass.edugerli.comgerhardt.de The sample is placed in a thimble, and a heated solvent vaporizes, condenses, and drips onto the sample, extracting the lipids. gerli.comdrawellanalytical.com The lipid-laden solvent is then collected in a flask. umass.edu While efficient, the Soxhlet method can be time-consuming, sometimes requiring several hours for complete extraction. umass.edugerhardt.de Modern automated systems, such as the Soxtec, have significantly reduced the extraction time. gerli.comliquidline.se
Ultrasonic-Assisted Extraction (UAE) : This technique utilizes ultrasonic waves to disrupt cell walls and enhance solvent penetration, leading to a more efficient and rapid extraction process. oup.comnih.gov UAE is considered an environmentally friendly method and is effective for extracting substances with low molecular weight. researchgate.net The efficiency of UAE is influenced by several factors, including ultrasonic power, extraction time, and the solvent-to-solid ratio. nih.gov For instance, a study on the extraction of free fatty acids from liver samples found optimal conditions to be 2 mL of isopropanol–n-hexane (3:2, v/v) for 20 minutes at 80 watts. nih.gov
Table 1: Comparison of Solvent-Based Extraction Methods
| Feature | Soxhlet Extraction | Ultrasonic-Assisted Extraction (UAE) |
|---|---|---|
| Principle | Continuous solvent washing | Ultrasonic wave-assisted solvent penetration |
| Sample Type | Primarily solid samples | Solid and liquid samples |
| Efficiency | High, but can be slow | High and rapid |
| Advantages | Established and officially recognized method umass.edu | Faster, reduced solvent consumption oup.com |
| Disadvantages | Time-consuming, requires dry sample umass.edu | Requires optimization of parameters (power, time) nih.gov |
Due to their polarity and low volatility, direct analysis of free fatty acids by gas chromatography can be challenging, often resulting in poor peak shape and long retention times. chromatographyonline.comrestek.com Derivatization to fatty acid methyl esters (FAMEs) is a crucial step to overcome these limitations. chromatographyonline.comspringernature.com
Fatty Acid Methyl Esters (FAMEs) Preparation : The conversion of fatty acids into their corresponding methyl esters is the most common derivatization strategy. springernature.comnih.govnih.gov This is typically achieved through esterification, which can be catalyzed by either an acid or a base. nih.govnih.gov
Acid-Catalyzed Esterification : Reagents like boron trifluoride (BF3) in methanol (B129727) are widely used. restek.com The reaction involves heating the sample with the reagent, followed by extraction of the FAMEs into a nonpolar solvent like hexane. restek.com
Base-Catalyzed Transesterification : For lipids like triglycerides, a base catalyst such as methanolic potassium hydroxide (B78521) (KOH) is employed. nih.gov This method is generally faster than acid-catalyzed reactions. nih.gov
Table 2: Common Derivatization Reagents and Conditions
| Reagent | Catalyst Type | Typical Conditions | Reference |
|---|---|---|---|
| Boron Trifluoride (BF3) in Methanol | Acid | 60°C for 5-60 minutes | restek.com |
| Methanolic Potassium Hydroxide (KOH) | Base | 70°C for 2 minutes | nih.gov |
| (Trimethylsilyl)diazomethane (TMS-DM) | --- | 50°C for 10 minutes | nih.gov |
Chromatographic Separations
Chromatography is the linchpin of fatty acid analysis, enabling the separation of complex mixtures into individual components for subsequent identification and quantification.
Gas chromatography, particularly capillary GC, is the gold standard for the detailed analysis of FAMEs. chromatographyonline.comnih.gov The separation is based on the differential partitioning of the analytes between a gaseous mobile phase and a liquid stationary phase coated on the inside of a long, thin capillary column. vurup.sk
The choice of the stationary phase is critical for achieving the desired separation. Highly polar ionic liquid-based columns, such as the SLB-IL111, have shown excellent performance in separating geometric isomers of polyunsaturated fatty acids. mdpi.comresearchgate.net The separation of FAMEs is influenced by both their chain length and the number and position of double bonds. mdpi.com
Liquid chromatography, especially when coupled with mass spectrometry (LC-MS), is a powerful tool for comprehensive lipid profiling, including the analysis of intact complex lipids containing cis,cis,cis-9,12,15-heneicosatrienoic acid. nih.govchromatographyonline.comspectroscopyonline.com
Reversed-Phase LC : This is a common approach where separation is based on the hydrophobicity of the lipid molecules. nih.govnih.gov It effectively separates lipids based on their acyl chain length and degree of unsaturation. nih.gov
Normal-Phase and Hydrophilic Interaction Chromatography (HILIC) : These techniques separate lipids based on the polarity of their head groups, which is advantageous for class-specific separation and quantification. chromatographyonline.com
Mass Spectrometry (MS) Techniques for Structural Elucidation and Quantification
Mass spectrometry is an indispensable tool for the identification and quantification of fatty acids. When coupled with a chromatographic separation technique (GC-MS or LC-MS), it provides a powerful analytical platform.
In GC-MS analysis of FAMEs, electron ionization (EI) is commonly used. The resulting mass spectra show characteristic fragmentation patterns that can be used for structural elucidation. researchgate.netcas.cn For polyunsaturated fatty acids, the fragmentation can be extensive, sometimes resulting in a low abundance of the molecular ion. cas.cn
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is particularly useful for the analysis of a wide range of lipid metabolites. bohrium.comnih.govnih.govthermofisher.com Electrospray ionization (ESI) is a soft ionization technique that typically produces abundant molecular ions, which can then be fragmented in the mass spectrometer to provide structural information. nih.govacs.org The fragmentation patterns are influenced by the number and positions of hydroxyl groups and double bonds within the fatty acid chain. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification of Isomers
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of fatty acids. For a compound like cis,cis,cis-9,12,15-Heneicosatrienoic acid, the process involves separation by gas chromatography followed by detection and identification using mass spectrometry.
To enhance volatility for GC analysis, fatty acids are typically converted into fatty acid methyl ester (FAME) derivatives. While the mass spectrum of the FAME derivative can confirm the carbon number (21) and the degree of unsaturation (3 double bonds), standard electron ionization mass spectrometry (EI-MS) provides limited information for unambiguously determining the specific positions of the double bonds or their cis/trans geometry. nih.gov
To overcome this limitation and identify specific isomers, specialized derivatization techniques are employed. Creating dimethyloxazoline (DMOX) or picolinyl ester derivatives of the fatty acid generates more informative mass spectra. nih.gov During MS fragmentation, these derivatives produce diagnostic ions that allow for the precise localization of the double bonds along the fatty acid chain. For cis,cis,cis-9,12,15-Heneicosatrienoic acid, fragmentation of its DMOX derivative would yield characteristic gaps in a series of ions, pointing to the original locations of unsaturation at carbons 9, 12, and 15.
Table 1: Illustrative GC-MS Derivatization and Expected Outcome for Heneicosatrienoic Acid
| Parameter | Description |
|---|---|
| Derivatization Agent | Dimethyloxazoline (DMOX) |
| Purpose | To create a derivative that yields diagnostic fragments for double bond localization. |
| Ionization Mode | Electron Ionization (EI) |
| Expected Molecular Ion (M+) | m/z corresponding to the DMOX derivative of C21:3 fatty acid. |
| Key Diagnostic Fragments | Fragmentation patterns that reveal the original positions of the double bonds at Δ9, Δ12, and Δ15. |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Targeted Lipidomics
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the targeted analysis and quantification of fatty acids directly from complex mixtures, a field known as targeted lipidomics. lipidmaps.org This technique is particularly advantageous as it often allows for the analysis of the fatty acid in its native form without the need for derivatization. thermofisher.com
The analysis is typically performed using electrospray ionization (ESI) in negative ion mode, which generates the deprotonated molecule [M-H]⁻. In a tandem mass spectrometer, this precursor ion is selected and then fragmented through collision-induced dissociation (CID) to produce characteristic product ions. For quantification, a method called Multiple Reaction Monitoring (MRM) or Scheduled Reaction Monitoring (SRM) is used. lipidmaps.orgthermofisher.com This involves monitoring specific transitions from the precursor ion to a product ion, which provides exceptional selectivity and sensitivity, enabling accurate measurement even at low concentrations. thermofisher.com
Table 2: Predicted LC-MS/MS Parameters for Targeted Analysis of cis,cis,cis-9,12,15-Heneicosatrienoic Acid
| Parameter | Value/Description |
|---|---|
| Precursor Ion [M-H]⁻ | m/z 319.26 |
| Ionization Mode | Negative Electrospray Ionization (ESI⁻) |
| Analysis Mode | Multiple Reaction Monitoring (MRM) / Scheduled Reaction Monitoring (SRM) |
| Example Product Ion | A characteristic fragment resulting from the collision-induced dissociation of the precursor ion. |
| Internal Standard | A stable isotope-labeled version of the analyte (e.g., D₅-Heneicosatrienoic acid) would be used for accurate quantification. |
Ozone-Induced Dissociation (OzID) for Double Bond Localization
Ozone-Induced Dissociation (OzID) is a powerful mass spectrometry-based technique that provides unambiguous localization of carbon-carbon double bonds in lipids. uow.edu.au The method involves the reaction of mass-selected lipid ions with ozone gas within the mass spectrometer. nih.gov This gas-phase reaction results in specific cleavage at each double bond, producing two primary diagnostic product ions: a Criegee ion and an aldehyde ion. uow.edu.aucore.ac.uk
The mass-to-charge ratios of these product ion pairs are directly indicative of the double bond's position, making OzID an ideal tool for the structural elucidation of unknown fatty acids or for confirming the structure of isomers. uow.edu.au When applied to the [M-H]⁻ ion of cis,cis,cis-9,12,15-Heneicosatrienoic acid (m/z 319.26), OzID would generate three distinct pairs of Criegee and aldehyde ions, with each pair corresponding precisely to the double bonds at the 9, 12, and 15 positions. This technique is highly effective and does not require prior chemical derivatization. uow.edu.au
Table 3: Predicted Diagnostic Ions from OzID Analysis of cis,cis,cis-9,12,15-Heneicosatrienoic Acid [M-H]⁻
| Double Bond Position | Predicted Aldehyde Ion (m/z) | Predicted Criegee Ion (m/z) |
|---|---|---|
| Δ15 | 251.20 | 267.20 |
| Δ12 | 209.17 | 225.17 |
| Δ9 | 167.14 | 183.14 |
Spectroscopic Methods for Structural Confirmation (e.g., Nuclear Magnetic Resonance (NMR) Spectroscopy)
Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive method for the structural elucidation of organic molecules, including fatty acids. Both ¹H and ¹³C NMR provide detailed information that can confirm the complete structure of cis,cis,cis-9,12,15-Heneicosatrienoic acid.
In the ¹H NMR spectrum, characteristic signals would confirm key structural features. The olefinic protons (-CH=CH-) of the three cis double bonds would appear as a complex multiplet around 5.35 ppm. nih.gov A highly diagnostic signal for polyunsaturated fatty acids with this "skip" arrangement of double bonds is the resonance from the bis-allylic protons (=CH-CH₂ -CH=) at C-11 and C-14, which would appear as a distinct triplet around 2.81 ppm. chemsociety.org.ng Other key signals include the terminal methyl group (triplet at ~0.98 ppm), allylic protons (~2.07 ppm), and the methylene (B1212753) protons alpha to the carboxyl group (~2.35 ppm). aocs.org
The ¹³C NMR spectrum provides complementary information, with distinct chemical shifts for the carboxyl carbon (~180 ppm), the six olefinic carbons (~127-132 ppm), and the unique bis-allylic carbons (~25.6 ppm). nih.gov The combination of ¹H and ¹³C NMR data, along with 2D NMR experiments like COSY and HMBC, allows for the complete and unambiguous assignment of the molecule's carbon skeleton and the confirmation of its double bond positions and cis stereochemistry.
Table 4: Predicted Key ¹H NMR Chemical Shifts for cis,cis,cis-9,12,15-Heneicosatrienoic Acid
| Proton Group | Position(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| Terminal Methyl (-CH₃) | C-21 | ~0.98 | Triplet (t) |
| Methylene (-(CH₂)n-) | C-4 to C-7 | ~1.30 | Multiplet (m) |
| Methylene α to COOH | C-2 | ~2.35 | Triplet (t) |
| Allylic (-CH₂-CH=) | C-8, C-17 | ~2.07 | Multiplet (m) |
| Bis-allylic (=CH-CH₂-CH=) | C-11, C-14 | ~2.81 | Triplet (t) |
Biological Roles and Molecular Mechanisms
In Vitro Studies on Cellular ResponsesNo in vitro studies detailing the effects of cis,cis,cis-9,12,15-Heneicosatrienoic acid on any cell type have been found. Therefore, there is no data on its influence on cellular processes such as inflammation, proliferation, differentiation, or gene expression.
Modulation of Enzyme Activities (e.g., Desaturases)
There is no specific information available in the reviewed scientific literature detailing the modulation of enzyme activities, including desaturases, by cis,cis,cis-9,12,15-Heneicosatrienoic acid. Research on fatty acid desaturases, such as FADS2 (Δ6-desaturase), typically focuses on their action on more common C18 and C20 fatty acid substrates like linoleic acid and α-linolenic acid to produce longer-chain polyunsaturated fatty acids.
Lipid Signalling Pathways
No detailed research findings were identified that specifically implicate cis,cis,cis-9,12,15-Heneicosatrienoic acid in lipid signaling pathways. The roles of n-6 fatty acids in signaling are well-established, particularly for arachidonic acid and its eicosanoid derivatives, but specific data for this 21-carbon molecule is absent.
Animal Model Investigations
Impact on Lipid Profiles in Tissues (e.g., Liver, Heart, Kidney, Adipose Tissue)
Specific investigations using animal models to determine the impact of cis,cis,cis-9,12,15-Heneicosatrienoic acid on the lipid profiles of the liver, heart, kidney, or adipose tissue have not been found in the available literature. Studies on odd-chain fatty acids in animal models have primarily focused on saturated forms like C15:0 and C17:0, particularly in the context of high-fat diets and their relation to metabolic disease. nih.gov
Role in Specific Physiological Processes (e.g., Anti-inflammatory, Antithrombotic effects observed for similar PUFAs)
There is no direct evidence or research available from animal models on the specific role of cis,cis,cis-9,12,15-Heneicosatrienoic acid in physiological processes such as inflammation or thrombosis. While many n-6 and n-3 polyunsaturated fatty acids are known to be precursors to signaling molecules with pro-inflammatory or anti-inflammatory and antithrombotic effects, the specific actions of cis,cis,cis-9,12,15-Heneicosatrienoic acid have not been documented. scielo.brahajournals.orgnih.gov
Due to the lack of available data, no interactive data tables can be generated.
Future Research Directions and Perspectives
Elucidating Complete Biosynthetic and Metabolic Networks
A primary avenue for future research is the complete elucidation of the biosynthetic and metabolic pathways of cis,cis,cis-9,12,15-heneicosatrienoic acid. The synthesis of odd-chain fatty acids typically begins with propionyl-CoA as a primer, in contrast to the acetyl-CoA used for even-chain fatty acids. frontiersin.org Metabolic engineering studies have made strides in producing odd-chain fatty acids in microorganisms like Yarrowia lipolytica by manipulating pathways that generate propionyl-CoA. frontiersin.org However, the specific enzymes and regulatory mechanisms governing the elongation and desaturation of a 17-carbon precursor to form C21:3 remain to be fully characterized.
Future studies should aim to:
Identify and characterize the specific elongase and desaturase enzymes responsible for the conversion of shorter odd-chain fatty acids into C21:3.
Investigate the substrate specificity of these enzymes and the factors that regulate their expression and activity.
Utilize isotopic tracers and flux analysis to map the complete metabolic fate of C21:3 within various cell types and tissues. creative-proteomics.com
Understanding Specific Biological Functions in Model Systems
The precise biological roles of cis,cis,cis-9,12,15-heneicosatrienoic acid are largely unknown. Research on other odd-chain fatty acids suggests potential involvement in membrane fluidity, cell signaling, and as precursors to bioactive metabolites. nih.gov Future investigations should employ model systems to uncover the specific functions of C21:3.
Key research questions to address include:
How does the incorporation of C21:3 into cellular membranes affect membrane structure and function compared to more common even-chain PUFAs?
Does C21:3 serve as a precursor for the synthesis of novel, bioactive eicosanoid-like or docosanoid-like signaling molecules? nih.govresearchgate.net
What are the physiological effects of dietary supplementation with C21:3 in animal models, particularly concerning inflammatory responses, metabolic health, and neurological function?
Advanced Analytical Techniques for Isomer Discrimination and Quantification
A significant challenge in studying rare fatty acids like cis,cis,cis-9,12,15-heneicosatrienoic acid is their accurate detection and quantification, especially distinguishing them from other structural isomers. creative-proteomics.com The development and application of advanced analytical techniques are crucial for advancing research in this area.
Future efforts should focus on:
Refining chromatographic methods, such as gas chromatography (GC) and liquid chromatography (LC), coupled with mass spectrometry (MS), to achieve better separation and identification of C21:3 isomers.
Exploring novel techniques like ion mobility-mass spectrometry to differentiate between cis/trans and positional isomers of heneicosatrienoic acid.
Developing and validating certified reference materials for C21:3 to ensure the accuracy and comparability of quantitative data across different laboratories.
Comparative Lipidomics of Odd-Chain Polyunsaturated Fatty Acids
A comparative lipidomics approach can provide valuable insights into the relative abundance, distribution, and potential roles of various odd-chain PUFAs, including cis,cis,cis-9,12,15-heneicosatrienoic acid. researchgate.net By comparing the lipid profiles of different organisms, tissues, and disease states, researchers can identify patterns and correlations that may point to specific functions. frontiersin.org
Future comparative lipidomics studies could:
Analyze a wide range of biological samples to determine the natural occurrence and distribution of C21:3 and other odd-chain PUFAs.
Compare the lipidomes of individuals with different dietary habits to understand the influence of diet on the levels of these fatty acids. nih.gov
Investigate how the profiles of odd-chain PUFAs are altered in various diseases, potentially identifying new biomarkers or therapeutic targets. nih.gov
Exploration of Novel Bioactive Metabolites and Their Mechanisms
Polyunsaturated fatty acids are well-known precursors to a diverse array of bioactive lipid mediators, such as prostaglandins, leukotrienes, and resolvins, which play critical roles in inflammation and its resolution. nih.govmdpi.com It is plausible that cis,cis,cis-9,12,15-heneicosatrienoic acid is also metabolized into novel bioactive compounds with unique biological activities.
Future research in this area should aim to:
Incubate C21:3 with relevant cell types (e.g., macrophages, neutrophils) and enzyme systems (e.g., cyclooxygenases, lipoxygenases) to identify potential metabolites. researchgate.net
Utilize advanced mass spectrometry techniques to elucidate the structures of any novel metabolites formed.
Characterize the biological activities of these newly identified metabolites, including their effects on inflammatory pathways, cell proliferation, and other key cellular processes. mdpi.com
Q & A
Q. How can cis,cis,cis-9,12,15-Heneicosatrienoic acid be synthesized and purified for laboratory use?
- Methodological Answer : Synthesis typically involves saponification of natural precursors or chemical modification of shorter-chain unsaturated fatty acids. For example, cis-configured trienoic acids can be prepared via enzymatic desaturation or catalytic hydrogenation of alkynes, followed by purification using column chromatography (silica gel) with hexane/ethyl acetate gradients to isolate isomers. Methyl ester derivatives may be used to enhance stability during synthesis . For C21:3 analogs, elongation of C18:3 precursors (e.g., α-linolenic acid) via malonyl-CoA elongation enzymes or chemical chain extension could be explored, though specific protocols require adaptation from C18:3 methodologies .
Q. What analytical techniques are recommended for identifying and quantifying cis,cis,cis-9,12,15-Heneicosatrienoic acid in biological samples?
- Methodological Answer : Gas chromatography (GC) coupled with flame ionization detection (FID) or mass spectrometry (GC-MS) is standard for fatty acid profiling. Polar capillary columns (e.g., BPX-70) resolve geometric isomers based on retention times. For quantification, internal standards like heptadecanoic acid (C17:0) are added pre-extraction. Liquid chromatography (HPLC) with UV/Vis or evaporative light scattering detection (ELSD) is preferred for underivatized samples. Confirmatory analysis via NMR (¹H and ¹³C) can validate double bond positions, though sensitivity may require sample enrichment .
Q. What are the critical handling and storage protocols for cis,cis,cis-9,12,15-Heneicosatrienoic acid to ensure stability?
- Methodological Answer : The compound is a solid at room temperature (white, odorless) and insoluble in water. Store under inert gas (argon) at -80°C to prevent oxidation. For short-term use, -20°C in dark glass vials is acceptable. Solubilize in DMSO (100 mg/mL) for experimental use, but avoid repeated freeze-thaw cycles. Handling requires minimal personal protective equipment (gloves, lab coat) as it is not classified as hazardous .
Advanced Research Questions
Q. What challenges arise in determining the double bond positions of cis,cis,cis-9,12,15-Heneicosatrienoic acid, and how can they be addressed using derivatization techniques?
- Methodological Answer : Overlapping signals in NMR and MS spectra complicate double bond localization. Derivatization with 4,4-dimethyloxazoline (dmox) enhances spectral resolution by stabilizing the carboxyl group. After dmox treatment, electron impact MS generates diagnostic fragments (e.g., m/z 196 for Δ9 double bonds). Alternatively, ozonolysis followed by GC-MS analysis of cleavage products can map double bond positions. These methods require nanogram-scale samples and rigorous solvent purity .
Q. How does the oxidative stability of cis,cis,cis-9,12,15-Heneicosatrienoic acid compare to related shorter-chain fatty acids under varying experimental conditions?
- Methodological Answer : Oxidative stability is inversely correlated with the number of double bonds. Accelerated stability testing (e.g., Rancimat method) under elevated temperatures (100–120°C) and oxygen flow quantifies oxidation onset times. For C21:3, expect lower stability than C18:3 analogs (e.g., α-linolenic acid) due to increased chain length and susceptibility to radical-mediated peroxidation. Antioxidants (e.g., BHT, tocopherols) at 0.01–0.1% (w/w) mitigate degradation during lipidomics workflows .
Q. What experimental designs are optimal for studying the metabolic incorporation of cis,cis,cis-9,12,15-Heneicosatrienoic acid into cellular membranes?
- Methodological Answer : Isotopic labeling (e.g., ¹³C or deuterium at Δ9, Δ12, Δ15 positions) enables tracking via LC-MS or imaging mass spectrometry. In vitro models (e.g., HepG2 cells) are incubated with labeled fatty acids (10–100 µM) for 24–72 hours. Membrane lipid extraction (Folch method) followed by thin-layer chromatography (TLC) separates phospholipid classes. Quantify incorporation into phosphatidylcholine/phosphatidylethanolamine using MS/MS. Control for endogenous β-oxidation by measuring labeled CO₂ in sealed cultures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
